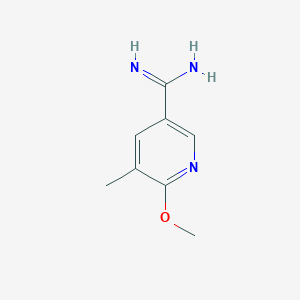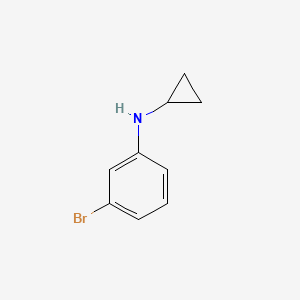
2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid: is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 2-position. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives followed by nitration and subsequent functional group transformations. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These reactions yield mixtures of fluorinated pyridines, which are then separated and purified
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: Fluorinated pyridines are often explored for their potential as enzyme inhibitors or receptor ligands due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents .
Industry: In the agrochemical industry, fluorinated pyridines are used in the development of herbicides and pesticides due to their enhanced stability and bioactivity .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target proteins . The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the acetic acid moiety.
5-Fluoro-2-nitropyridin-3-ol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.
Uniqueness: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the fluorine and nitro groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5FN2O4 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-(5-fluoro-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
FIOFANDHGDQHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


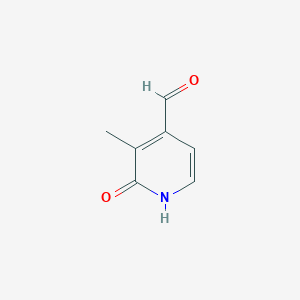
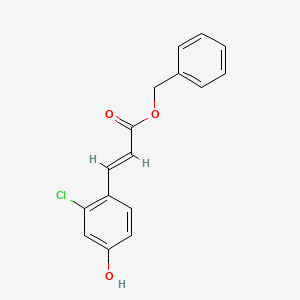

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
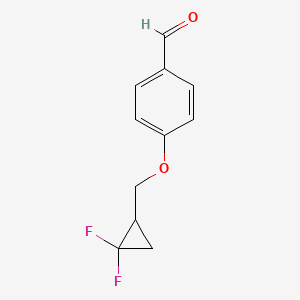
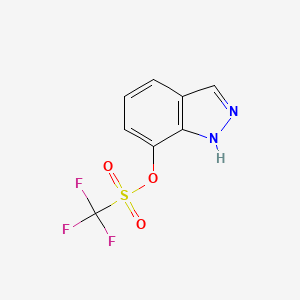
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
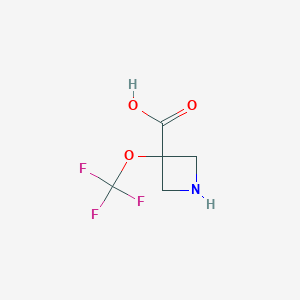
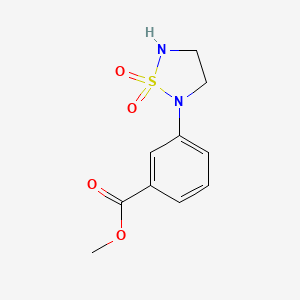
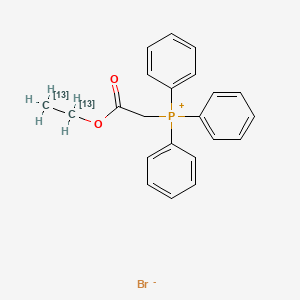
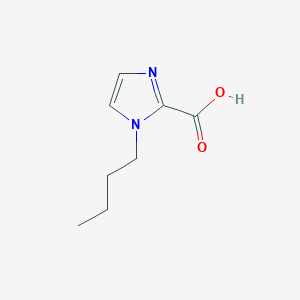
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)
